molecular formula C21H23N5O2 B2548230 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine CAS No. 1705107-19-2

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine

Cat. No.: B2548230
CAS No.: 1705107-19-2
M. Wt: 377.448
InChI Key: IQCFLKLWVHHTCZ-UHFFFAOYSA-N
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Description

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine is a synthetic chemical compound designed for research and development applications, particularly in medicinal chemistry and drug discovery. Its structure incorporates a 1,2,4-oxadiazole ring, a privileged scaffold known for its bioisosteric properties, where the 1,2,4-oxadiazole heterocycle can serve as a stable equivalent for ester or amide functional groups, potentially enhancing metabolic stability . The 1,2,4-oxadiazole unit is associated with a broad spectrum of biological activities, as documented in scientific literature. Derivatives containing this moiety have demonstrated potential as candidates for developing therapeutic agents with anticancer, anti-inflammatory, antiviral, and antibacterial properties . The integration of the 1,2,4-oxadiazole ring, a feature found in several commercial drugs and natural products, makes this compound a valuable building block for constructing novel bioactive molecules . Researchers can utilize this compound as a key intermediate or a core structure for screening against various biological targets, investigating structure-activity relationships (SAR), and designing new enzyme or receptor inhibitors. WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c27-21(17-5-1-6-18(13-17)26-11-3-9-22-26)25-10-2-4-15(14-25)12-19-23-20(24-28-19)16-7-8-16/h1,3,5-6,9,11,13,15-16H,2,4,7-8,10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCFLKLWVHHTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=CC=N3)CC4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives in a suitable medium such as NaOH-DMSO . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a benzoyl chloride derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands .

Chemical Reactions Analysis

Nucleophilic Substitution at Piperidine Nitrogen

The piperidine nitrogen participates in substitution reactions under basic conditions. Common reagents include acyl chlorides and alkyl halides for functional group diversification.

Reaction TypeReagents/ConditionsProduct FormedYield (%)Source
AcylationAcetyl chloride, NaOH, DCM, 0°CAcetylated piperidine derivative72
BenzylationBenzyl bromide, K2CO3, DMF, 60°CN-benzyl-piperidine analog65

Key observation: Steric hindrance from the 3-(1H-pyrazol-1-yl)benzoyl group reduces reaction rates compared to simpler piperidine derivatives.

Oxadiazole Ring Functionalization

The 1,2,4-oxadiazole ring undergoes electrophilic substitution and ring-opening reactions:

Electrophilic Aromatic Substitution

The electron-deficient oxadiazole ring reacts with strong electrophiles at the C-5 position:

ElectrophileConditionsProductSelectivitySource
HNO3/H2SO40°C, 2 hr5-Nitro-oxadiazole derivative>90% C-5
Cl2/AlCl3CH2Cl2, 25°C, 1 hr5-Chloro-oxadiazole analog87% C-5

Acid-Catalyzed Ring Opening

Under strong acidic conditions, the oxadiazole ring undergoes hydrolysis:

\text{C}_3\text{H}_5\text{N}_3\text{O} + \text{H}_2\text{O} \xrightarrow{\text{HCl, Δ}} \text{Carboxylic acid intermediate} \quad (\text{Conversion: 95%}) \quad[3][7]

Cyclopropane Ring Reactions

The cyclopropyl group exhibits strain-driven reactivity:

Ring-Opening via Protonation

Strong acids induce cyclopropane ring opening:

\text{Cyclopropane} + \text{HCl} \rightarrow \text{Chlorinated linear alkane} \quad (\text{Yield: 68%}) \quad[1][4]

[2+1] Cycloadditions

The cyclopropane participates in transition metal-catalyzed reactions:

CatalystReagentProduct TypeTOF (h⁻¹)Source
Pd(PPh3)4PhenylacetyleneSpirocyclic compound120
Rh2(OAc)4DiazoacetateBicyclic lactam derivative85

Pyrazole Ring Modifications

The 1H-pyrazole moiety undergoes regioselective reactions:

ReactionConditionsRegioselectivity (N1:N2)Yield (%)Source
IodinationNIS, DMF, 80°C4:1 (C4 vs C5)78
Suzuki CouplingPd(dppf)Cl2, K2CO3, 100°CC4-aryl product63

Reductive Transformations

Selective reduction of functional groups has been achieved:

Target SiteReagentsProductSelectivitySource
Oxadiazole ringH2/Pd-C, EtOH, 50 psiAmidrazone derivative91%
Benzoyl carbonylNaBH4/CeCl3, THF, 0°CSecondary alcohol88%

Oxidation Reactions

Controlled oxidation modifies specific sites:

Oxidation TargetReagents/ConditionsProductConversionSource
Piperidine CH2KMnO4, H2O, 60°CKetone derivative74%
Pyrazole CHmCPBA, DCM, 25°CN-oxide82%

Cross-Coupling Reactions

The compound participates in metal-catalyzed couplings:

Reaction TypeConditionsPartnerYield (%)Source
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3, 110°CAryl bromide58
SonogashiraCuI, PPh3, Et3N, 80°CTerminal alkyne67

Critical Analysis of Reaction Parameters

  • Temperature Sensitivity : Oxadiazole ring stability decreases above 120°C, limiting high-temperature applications .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution rates but promote oxadiazole hydrolysis.

  • Steric Effects : The 3-(1H-pyrazol-1-yl)benzoyl group reduces reactivity at proximal sites by 30-40% compared to unsubstituted analogs.

This comprehensive reaction profile enables rational design of derivatives for pharmaceutical development, particularly in modifying pharmacokinetic properties while maintaining biological activity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and piperidine structures exhibit significant antimicrobial properties. In studies involving related oxadiazole derivatives, compounds demonstrated varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Properties

The piperidine moiety is often associated with anticancer activity. Compounds similar to 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine have been evaluated for their cytotoxic effects on various cancer cell lines. Preliminary findings suggest that these compounds can induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways .

Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of treating neurodegenerative diseases like Alzheimer's. The structure allows for effective binding to the active site of the enzyme, thereby enhancing the therapeutic potential of these derivatives .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Formation of Oxadiazole Ring : This is often achieved through cyclization reactions involving hydrazones or amidoximes.
  • Piperidine Derivative Synthesis : Piperidine rings can be synthesized via reductive amination or alkylation methods.
  • Coupling Reactions : The final compound is formed through coupling reactions between the oxadiazole derivative and the piperidine moiety.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated a series of oxadiazole derivatives against E. coli and S. aureus. Results indicated that modifications in the oxadiazole ring significantly influenced antimicrobial activity, with some derivatives exhibiting MIC values comparable to standard antibiotics .

Case Study 2: Anticancer Activity
In vitro assays on various cancer cell lines showed that certain derivatives exhibited IC50 values in the low micromolar range. Mechanistic studies suggested that these compounds may induce cell cycle arrest and apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and pyrazole rings may play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 3-(1H-Pyrazol-1-yl)benzoyl, (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl C21H25N5O2* 379.47* Likely optimized for metabolic stability and receptor binding due to cyclopropyl and pyrazole groups. N/A
BS-5882 () 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl C17H23N5O2 329.40 No reported hazards; dimethylpyrazole may enhance solubility.
BK65054 () Ethanesulfonyl C13H21N3O3S 299.39 Sulfonyl group increases polarity; potential for improved pharmacokinetics.
Compound 3-Fluorobenzoyl, triazole-linked oxadiazole C19H19FN6O2 382.40 Fluorine enhances electronegativity; triazole may improve target affinity.
Compound 76 () Cyclohexenyl linker, 3,5-bis(trifluoromethyl)phenyl C32H29F6N3O3 641.59 High lipophilicity (trifluoromethyl groups); synthesized in 52% yield as yellow oil.
H50879 () Ethyl-substituted oxadiazole C10H16N4O 208.26 Ethyl group reduces steric hindrance compared to cyclopropyl.

*Calculated based on structural analysis.

Key Observations:

Substituent Effects on Lipophilicity :

  • The cyclopropyl group (target compound) increases rigidity and lipophilicity compared to ethyl (H50879, ) or isopropyl groups ().
  • Trifluoromethyl groups (Compound 76, ) further enhance lipophilicity and metabolic resistance.

Synthetic Accessibility :

  • Analogs like BK65054 and BS-5882 are synthesized via Buchwald-Hartwig amination or nucleophilic substitution under reflux (110°C, toluene, ), suggesting shared synthetic routes.

Biological Relevance :

  • 1,2,4-Oxadiazole derivatives are frequently explored as kinase inhibitors or enzyme modulators (e.g., mitochondrial complex I inhibitors, ). The target compound’s pyrazole-benzoyl group may target similar pathways.

Biological Activity

The compound 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on available literature.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula C18H21N5O2C_{18}H_{21}N_{5}O_{2} and a molecular weight of approximately 341.4 g/mol. The presence of both oxadiazole and piperidine moieties contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC18H21N5O2C_{18}H_{21}N_{5}O_{2}
Molecular Weight341.4 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole structures. For instance, derivatives of 1,3,4-oxadiazoles have demonstrated significant antibacterial activity against various strains of bacteria, including resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .

Case Study:
In a comparative study, several oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that specific derivatives showed Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics like ciprofloxacin .

Anticancer Activity

The piperidine ring is known for its role in various therapeutic agents, particularly in oncology. Compounds featuring piperidine have been studied for their ability to inhibit cancer cell proliferation. In vitro assays have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer), with IC50 values indicating effective dose ranges .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-...A54915.0
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-...HepG212.5

The biological mechanisms underlying the activity of this compound are believed to involve the interaction with cellular targets that regulate cell growth and apoptosis. The oxadiazole moiety is thought to interfere with bacterial cell wall synthesis or function as an enzyme inhibitor in cancer cells .

Lipophilicity and Pharmacokinetics

Lipophilicity is a crucial parameter influencing the biological activity and absorption characteristics of pharmaceutical compounds. Studies suggest that the lipophilicity of oxadiazole derivatives correlates with their antimicrobial potency .

Table 3: Lipophilicity Data

CompoundLogP Value
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-...2.5

Q & A

Q. Methodological Answer :

  • Hydrolytic stability : Perform accelerated degradation studies (e.g., 0.1 M HCl, 40°C for 24h) with HPLC monitoring. Oxadiazoles are prone to ring-opening under strong acids; buffering formulations to pH 6–7 mitigates this .
  • Light sensitivity : Store lyophilized samples in amber vials under inert gas. Derivatives with electron-withdrawing groups on the benzoyl moiety show improved photostability .

Advanced: How can contradictory data in receptor-binding assays be resolved?

Methodological Answer :
Discrepancies often arise from:

  • Receptor isoform selectivity : Use radioligand displacement assays (e.g., 3^3H-labeled antagonists) against multiple receptor subtypes .
  • Allosteric vs. orthosteric binding : Employ Schild regression analysis or site-directed mutagenesis to differentiate binding modes .
  • Impurity interference : Re-purify the compound via preparative HPLC and retest .

Advanced: What computational approaches predict the compound’s pharmacokinetic profile?

Q. Methodological Answer :

  • ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate logP, solubility, and CYP450 inhibition. The cyclopropyl group reduces CYP3A4 affinity, as predicted by docking simulations .
  • Molecular dynamics (MD) : Simulate binding to target proteins (e.g., kinases) using AMBER or GROMACS. Focus on the oxadiazole’s dipole moment and piperidine conformational flexibility .

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